COPPER (II) UNDECYLENATE
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Overview
Description
It is represented by the chemical formula C22H42CuO4 and has a molecular weight of 434.12 g/mol . This compound is known for its antifungal properties and is often used in medicinal and industrial applications.
Preparation Methods
Copper (II) undecylenate can be synthesized through various methods. One common method involves the reaction of undecylenic acid with copper (II) oxide or copper (II) hydroxide under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve the use of copper (II) sulfate and sodium undecylenate, followed by filtration and drying to obtain the final product .
Chemical Reactions Analysis
Copper (II) undecylenate undergoes several types of chemical reactions, including:
Reduction: Copper (II) ions can be reduced to copper (I) or elemental copper under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Copper (II) undecylenate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Mechanism of Action
The mechanism of action of copper (II) undecylenate involves its ability to disrupt cellular processes in fungi. Copper ions can generate reactive oxygen species (ROS) through Fenton-type reactions, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids . Additionally, copper ions can interfere with enzyme activity and disrupt membrane integrity, ultimately leading to cell death .
Comparison with Similar Compounds
Copper (II) undecylenate can be compared with other copper (II) compounds such as:
Copper (II) sulfate: Commonly used in agriculture as a fungicide and in chemistry as a reagent.
Copper (II) acetate: Used in various chemical reactions and as a catalyst.
Copper (II) chloride: Employed in organic synthesis and as a disinfectant.
What sets this compound apart is its specific antifungal properties and its use in medicinal applications .
Properties
CAS No. |
1328-71-8 |
---|---|
Molecular Formula |
C11H19O2- |
Molecular Weight |
183.27 g/mol |
IUPAC Name |
undec-10-enoate |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13)/p-1 |
InChI Key |
FRPZMMHWLSIFAZ-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
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